3-(Prop-2-yn-1-yl)oxolane-2,5-dione chemical properties
3-(Prop-2-yn-1-yl)oxolane-2,5-dione chemical properties
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 3-(Prop-2-yn-1-yl)oxolane-2,5-dione, a bifunctional molecule incorporating a reactive succinic anhydride moiety and a terminal alkyne. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from the well-characterized properties of its constituent functional groups: the oxolane-2,5-dione (succinic anhydride) ring and the propargyl group. The guide is intended for researchers, scientists, and drug development professionals, offering insights into its potential synthesis, reactivity, and physicochemical characteristics. All quantitative data for the parent structures are summarized in tables, and key conceptual workflows are visualized using diagrams.
Introduction
3-(Prop-2-yn-1-yl)oxolane-2,5-dione is a molecule of interest in organic synthesis and medicinal chemistry. Its structure combines the electrophilic nature of a cyclic anhydride with the versatile reactivity of a terminal alkyne. The succinic anhydride ring is susceptible to nucleophilic attack, making it a useful acylating agent for introducing a carboxylate-containing chain.[1][2] The propargyl group, with its terminal triple bond, can participate in a wide range of reactions, including "click" chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), metal-catalyzed couplings, and addition reactions.[3][4] This dual functionality makes 3-(Prop-2-yn-1-yl)oxolane-2,5-dione a potentially valuable building block for the synthesis of complex molecules, polymers, and bioconjugates.
Physicochemical Properties
Properties of Parent Structures
The following tables summarize the known physical and chemical properties of succinic anhydride and propargyl alcohol.
Table 1: Chemical Properties of Succinic Anhydride
| Property | Value | Reference(s) |
| IUPAC Name | Oxolane-2,5-dione | [5] |
| Molecular Formula | C₄H₄O₃ | [5][6] |
| Molecular Weight | 100.07 g/mol | [5][6] |
| Appearance | Colorless needles or white crystalline solid | [6] |
| Melting Point | 119-120 °C | [5] |
| Boiling Point | 261 °C | [5] |
| Solubility | Soluble in chloroform, carbon tetrachloride, alcohol; very slightly soluble in ether; decomposes in water. | [5][6] |
| Reactivity | Highly reactive towards nucleophiles (water, alcohols, amines). | [1][2] |
Table 2: Chemical Properties of Propargyl Alcohol
| Property | Value | Reference(s) |
| IUPAC Name | Prop-2-yn-1-ol | [7] |
| Molecular Formula | C₃H₄O | [7][8][9] |
| Molecular Weight | 56.07 g/mol | [9] |
| Appearance | Colorless liquid | [8][9][10] |
| Melting Point | -51 to -48 °C | [7] |
| Boiling Point | 114-115 °C | [7][11] |
| Density | 0.9715 g/cm³ | [7] |
| Solubility | Miscible with water and most polar organic solvents. | [7][8][10] |
| pKa | 13.6 | [7] |
| Reactivity | The terminal alkyne is acidic and participates in addition and coupling reactions. The alcohol can be oxidized. | [7][12] |
Inferred Properties of 3-(Prop-2-yn-1-yl)oxolane-2,5-dione
Based on the properties of its parent structures, the following characteristics can be predicted for 3-(Prop-2-yn-1-yl)oxolane-2,5-dione.
Table 3: Inferred Properties of 3-(Prop-2-yn-1-yl)oxolane-2,5-dione
| Property | Inferred Value/Characteristic |
| Molecular Formula | C₇H₆O₃ |
| Molecular Weight | 138.12 g/mol |
| Appearance | Likely a solid at room temperature. |
| Melting Point | Expected to be higher than propargyl alcohol but potentially lower than succinic anhydride. |
| Boiling Point | Likely higher than both parent compounds due to increased molecular weight. |
| Solubility | Expected to be soluble in a range of polar organic solvents. Its stability in water would be low due to the reactivity of the anhydride group. |
| Reactivity | Bifunctional, exhibiting the reactivity of both a cyclic anhydride and a terminal alkyne. |
Synthesis and Experimental Protocols
A plausible and direct synthetic route to 3-(Prop-2-yn-1-yl)oxolane-2,5-dione is the esterification of succinic anhydride with propargyl alcohol. This reaction would involve the nucleophilic attack of the hydroxyl group of propargyl alcohol on one of the carbonyl carbons of the succinic anhydride ring, leading to ring-opening. Subsequent dehydration would be required to form the cyclic product. A more direct, though less common, approach could involve the alkylation of a pre-formed succinic anhydride anion with propargyl bromide, though this would likely lead to a mixture of products.
Proposed Synthesis Workflow
The following diagram illustrates a conceptual workflow for the synthesis of 3-(Prop-2-yn-1-yl)oxolane-2,5-dione from succinic acid and propargyl alcohol.
Caption: Plausible synthesis of 3-(Prop-2-yn-1-yl)oxolane-2,5-dione.
Detailed Experimental Protocol (Hypothetical)
Objective: To synthesize 3-(Prop-2-yn-1-yl)oxolane-2,5-dione.
Materials:
-
Succinic anhydride (1.0 eq)
-
Propargyl alcohol (1.1 eq)
-
Anhydrous toluene
-
Pyridine (catalytic amount)
-
Dean-Stark apparatus
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap, condenser, and magnetic stir bar, add succinic anhydride and anhydrous toluene.
-
Add propargyl alcohol and a catalytic amount of pyridine to the flask.
-
Heat the reaction mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the desired product and remove the solvent to yield 3-(Prop-2-yn-1-yl)oxolane-2,5-dione.
-
Characterize the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Reactivity and Potential Applications
The bifunctional nature of 3-(Prop-2-yn-1-yl)oxolane-2,5-dione opens up numerous possibilities for its application in chemical synthesis and materials science.
Reactivity of Functional Groups
The molecule possesses two key reactive sites: the electrophilic anhydride ring and the nucleophilic/couplable terminal alkyne.
References
- 1. nbinno.com [nbinno.com]
- 2. fiveable.me [fiveable.me]
- 3. researchgate.net [researchgate.net]
- 4. Propargyl group - Wikipedia [en.wikipedia.org]
- 5. Succinic anhydride - Wikipedia [en.wikipedia.org]
- 6. Succinic anhydride | C4H4O3 | CID 7922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Propargyl alcohol - Wikipedia [en.wikipedia.org]
- 8. Propargyl alcohol | CHCCH2OH | CID 7859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. solechem.eu [solechem.eu]
- 10. sanjaychemindia.com [sanjaychemindia.com]
- 11. Propargyl alcohol 99 107-19-7 [sigmaaldrich.com]
- 12. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]
